Magnesium adipate

描述

Systematic Nomenclature and Molecular Formula

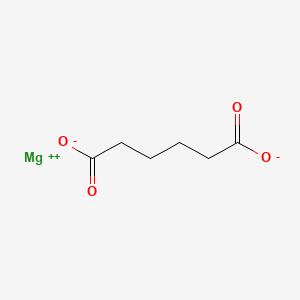

The systematic nomenclature of magnesium adipate follows International Union of Pure and Applied Chemistry guidelines, with the preferred name being magnesium hexanedioate . The compound is also recognized under several alternative designations including adipic acid magnesium salt (1:1) and hexanedioic acid magnesium salt (1:1). The Chemical Abstracts Service registry number 7486-39-7 provides the primary identification for this compound in chemical databases.

The molecular formula of anhydrous this compound is C₆H₈MgO₄ , corresponding to a molecular weight of 168.43 grams per mole. This formula represents the 1:1 stoichiometric ratio between the divalent magnesium cation and the adipate dianion. The compound's International Chemical Identifier code is QXNFATVALXHNRJ-UHFFFAOYSA-L, while the Simplified Molecular Input Line Entry System representation is C(CCC(=O)[O-])CC(=O)[O-].[Mg+2]. The structural formula indicates that the adipate ligand exists as a fully deprotonated dicarboxylate anion, with both carboxyl groups ionized to form coordination bonds with the magnesium center.

The tetrahydrate form of this compound exhibits the molecular formula C₆H₁₆MgO₈ , indicating the incorporation of four water molecules into the crystal lattice. This hydrated variant demonstrates the compound's propensity for water coordination and incorporation into extended hydrogen bonding networks. The systematic name for this hydrated form is tetraaquathis compound, reflecting the presence of four coordinated water molecules in the magnesium coordination sphere.

Crystallographic Data and Space Group Assignments

The crystallographic characterization of this compound tetrahydrate reveals a monoclinic crystal system with space group P 1 21/c 1 (space group number 14). The unit cell parameters have been precisely determined through single-crystal X-ray diffraction analysis, yielding cell dimensions of a = 4.816 ± 0.001 Ångströms, b = 9.869 ± 0.002 Ångströms, and c = 11.716 ± 0.002 Ångströms. The monoclinic angle β measures 99.16 ± 0.03 degrees, while the α and γ angles remain at 90 degrees, consistent with the monoclinic crystal system.

The unit cell volume of the tetrahydrate form calculates to 549.75 ± 0.19 cubic Ångströms at a temperature of 293 ± 2 Kelvin. The crystallographic analysis was conducted at ambient diffraction temperature of 293 ± 2 Kelvin, providing reliable structural parameters under standard conditions. The residual factor for significantly intense reflections was determined to be 0.026, indicating high-quality structural refinement. The weighted residual factors for significantly intense reflections measured 0.0644, further confirming the accuracy of the crystallographic model.

| Crystallographic Parameter | Value | Standard Deviation |

|---|---|---|

| Space Group | P 1 21/c 1 | - |

| Crystal System | Monoclinic | - |

| a (Ångströms) | 4.816 | ± 0.001 |

| b (Ångströms) | 9.869 | ± 0.002 |

| c (Ångströms) | 11.716 | ± 0.002 |

| β (degrees) | 99.16 | ± 0.03 |

| Unit Cell Volume (Ų) | 549.75 | ± 0.19 |

| Temperature (Kelvin) | 293 | ± 2 |

The Hall space group symbol -P 2ybc provides the standard crystallographic notation for the space group symmetry operations. The crystallographic data indicates the presence of four distinct elements within the structure, corresponding to carbon, hydrogen, magnesium, and oxygen atoms. The structural determination confirms the absence of disorder within the crystal lattice, suggesting well-ordered atomic positions and coordination geometries.

Coordination Chemistry of Magnesium-Adipate Complexes

The coordination chemistry of this compound demonstrates diverse structural motifs depending on the synthetic conditions and co-ligands present in the system. In the tetraaquathis compound structure, the magnesium center adopts an octahedral coordination geometry with four water molecules and two oxygen atoms from the adipate ligand completing the coordination sphere. This coordination arrangement represents a common structural motif for magnesium coordination compounds, where the high charge density of the magnesium cation favors octahedral geometry.

Advanced synthetic approaches have yielded complex coordination polymer structures incorporating magnesium and adipate components. Research has identified a tetranuclear this compound coordination polymer with the formula [Mg₄(adipate)₄(dimethylacetamide)(H₂O)]·5dimethylacetamide·2methanol·4H₂O . This extended structure demonstrates the ability of adipate ligands to bridge multiple magnesium centers, creating three-dimensional framework architectures. The coordination polymer formation occurs through controlled reaction conditions involving magnesium nitrate hexahydrate and adipic acid in dimethylacetamide and methanol solvent systems at elevated temperatures of 120 degrees Celsius.

The adipate ligand exhibits versatile coordination modes in magnesium complexes, functioning as both a terminal and bridging ligand depending on the structural requirements. The dicarboxylate nature of adipate allows for multiple coordination possibilities, including monodentate, bidentate chelating, and bridging coordination modes. In extended coordination polymer structures, the adipate ligands typically adopt bridging configurations that link magnesium centers into chain-like or three-dimensional network arrangements.

Thermal analysis of the coordination polymer structure reveals a sequential loss of guest solvent molecules and coordinated solvent molecules over the temperature range of 25 to 320 degrees Celsius. This thermal behavior indicates the presence of both strongly and weakly bound solvent molecules within the extended structure, reflecting the hierarchical nature of the coordination environment. The thermal stability profile provides insights into the relative binding strengths of different coordination interactions within the this compound framework.

Hydrogen Bonding Networks in Solid-State Configurations

The hydrogen bonding networks in this compound structures play a crucial role in determining the overall crystal packing and stability of the solid-state configurations. In the tetraaquathis compound structure, the coordinated water molecules participate in extensive intermolecular hydrogen bonding interactions that contribute to the three-dimensional crystal architecture. These hydrogen bonding networks involve both donor and acceptor interactions between the coordinated water molecules and the carboxylate oxygen atoms of adjacent adipate ligands.

Research on magnesium-carboxylate hydrogen bonding interactions has revealed the significant contribution of these weak interactions to the overall stability of coordination complexes. Studies demonstrate that individual hydrogen bonds play a critical role in magnesium coordination chemistry, with kinetic analyses showing that peptide dissociation rates are profoundly accelerated by the loss of a single hydrogen bonding residue. The magnitude of effects observed with the loss of potential for a single hydrogen bond supports a cooperative model in which individual bonds between magnesium and ligands are dependent on the integrity of neighboring interactions.

The hydrogen bonding network in this compound extends beyond the primary coordination sphere to include secondary sphere interactions that stabilize the overall crystal structure. The adipate ligands form chain-like arrangements along specific crystallographic directions, interconnected through hydrogen bonding interactions. This structural arrangement influences critical physicochemical properties such as solubility, thermal stability, and reactivity, which are vital for understanding the material properties of this compound.

Recent advances in understanding hydrogen bonding have introduced novel conceptual frameworks that treat hydrogen bonds as elastic dipoles in electric fields . This approach has been applied to quantify hydrogen bond strength in various water-containing systems and may provide insights into the hydrogen bonding behavior in hydrated this compound structures. The hydrogen bonding networks in this compound can be analyzed using these advanced theoretical frameworks to predict bond strengths, local electric fields, and structural stability parameters.

| Hydrogen Bonding Parameter | Description | Structural Impact |

|---|---|---|

| Donor-Acceptor Distance | O-H···O interactions | Primary stabilization |

| Bond Directionality | Angular constraints | Crystal packing efficiency |

| Cooperative Effects | Multiple bond interactions | Enhanced stability |

| Thermal Behavior | Temperature-dependent strength | Phase transition behavior |

The hydrogen bonding cooperativity in this compound structures demonstrates the interconnected nature of these weak interactions, where the strength and stability of individual hydrogen bonds are enhanced by the presence of neighboring hydrogen bonding interactions. This cooperative behavior contributes to the robust nature of the crystal structure and influences the material properties of the solid-state compound.

属性

CAS 编号 |

7486-39-7 |

|---|---|

分子式 |

C6H8MgO4 |

分子量 |

168.43 g/mol |

IUPAC 名称 |

magnesium;hexanedioate |

InChI |

InChI=1S/C6H10O4.Mg/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |

InChI 键 |

QXNFATVALXHNRJ-UHFFFAOYSA-L |

SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Mg+2] |

规范 SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Mg+2] |

其他CAS编号 |

7486-39-7 |

相关CAS编号 |

124-04-9 (Parent) |

同义词 |

adipate adipic acid adipic acid, calcium salt adipic acid, Cu salt adipic acid, Cu(+2) salt adipic acid, Cu(+2) salt (1:1) adipic acid, diammonium salt adipic acid, disodium salt adipic acid, Mg salt (1:1) adipic acid, monoammonium salt adipic acid, nickel salt adipic acid, potassium salt adipic acid, sodium salt ammonium adipate diammonium adipate hexanedioic acid magnesium adipate sodium adipate |

产品来源 |

United States |

常见问题

Q. What are the established laboratory methods for synthesizing magnesium adipate, and how is its purity ensured?

this compound can be synthesized via the reaction of adipic acid with magnesium carbonate in an aqueous medium. The process involves controlled evaporation of the solution, followed by fractional crystallization to isolate pure crystals. Purification steps (e.g., recrystallization) are critical to remove unreacted precursors and byproducts. Structural validation is typically performed using X-ray crystallography, which confirms the chain-like arrangement of adipate molecules coordinated with magnesium octahedra .

Q. How is the crystal structure of this compound determined, and what insights does it provide into its physicochemical properties?

The crystal structure is resolved using single-crystal X-ray diffraction (SC-XRD), which reveals the coordination environment of magnesium ions. For example, this compound forms chains along the [101] crystallographic direction, interconnected via hydrogen bonds. This structural arrangement influences properties such as solubility, thermal stability, and reactivity, which are vital for applications in materials science .

Advanced Research Questions

Q. How can response surface methodology (RSM) be applied to optimize the synthesis of this compound esters?

RSM, particularly central composite rotatable design (CCRD), is effective for optimizing reaction parameters (e.g., temperature, enzyme concentration, agitation speed) in solvent-free esterification systems. For adipate esters, a quadratic polynomial model is often used to predict yield, validated through ANOVA. This approach minimizes experimental runs while maximizing yield, as demonstrated in lipase-catalyzed adipate ester synthesis .

Q. What methodologies are used to assess the reproductive and developmental toxicity of adipate esters, and how are these applied to this compound?

OECD Guideline 421 outlines protocols for reproductive toxicity screening in rodents. Studies involve oral administration at varying doses to evaluate gonadal function, conception rates, and parturition outcomes. While direct data on this compound is limited, related esters like di(2-ethylhexyl) adipate (DEHA) are assessed for systemic exposure and hydrolytic metabolism in the gastrointestinal tract, informing risk extrapolation .

Q. How do researchers address contradictions in carcinogenicity data for adipate esters across animal models?

Discrepancies, such as liver tumors in mice but not rats exposed to DEHA, are analyzed through species-specific metabolic pathways and dose-response relationships. Advanced studies incorporate pharmacokinetic modeling to compare hydrolysis rates, tissue distribution, and metabolite profiles. Mechanistic toxicology (e.g., genotoxicity assays) further clarifies carcinogenic potential, aiding hazard classification .

Q. What thermodynamic models are suitable for predicting phase behavior in adipate-containing systems?

Local composition models (e.g., Wilson, NRTL) are adapted to describe nonideal mixing in adipate ester solutions. Parameters like the nonrandomness factor (α₁₂) improve predictions for liquid-liquid equilibria. Experimental phase-change data (e.g., melting points) are fitted to equations like ln(x) = a + b/T to model adipate-based phase-change materials (PCMs), with deviations analyzed via root mean square error (RMSE) .

Methodological Guidance

- Synthesis Optimization : Use CCRD with 4–5 variables (e.g., catalyst loading, temperature) and validate models via ANOVA .

- Toxicity Screening : Follow OECD guidelines for in vivo studies, prioritizing dose ranges that mimic human exposure .

- Structural Analysis : Combine SC-XRD with hydrogen-bonding networks to correlate structure-property relationships .

- Data Contradictions : Employ cross-species comparative metabolism studies and mechanistic assays (e.g., Ames test) to resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。